![molecular formula C16H12O4S B12600791 Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester CAS No. 648436-60-6](/img/structure/B12600791.png)
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester is an organic compound with the molecular formula C16H12O2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a phenylethynyl group, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester typically involves the esterification of 4-[(phenylethynyl)sulfonyl]benzoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylethynyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-[(phenylethynyl)sulfonyl]benzoic acid.
Reduction: Formation of 4-[(phenylethynyl)sulfonyl]benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(phenylethynyl)benzoate: Similar structure but lacks the sulfonyl group.
Methyl 4-methylbenzoate: Similar ester functionality but with a methyl group instead of the phenylethynyl group.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the phenylethynyl group.
Uniqueness
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester is unique due to the presence of both the phenylethynyl and sulfonyl groups. These functional groups impart distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
648436-60-6 |
|---|---|
Formule moléculaire |
C16H12O4S |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
methyl 4-(2-phenylethynylsulfonyl)benzoate |
InChI |
InChI=1S/C16H12O4S/c1-20-16(17)14-7-9-15(10-8-14)21(18,19)12-11-13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
ZZDIZLIFMBLFQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
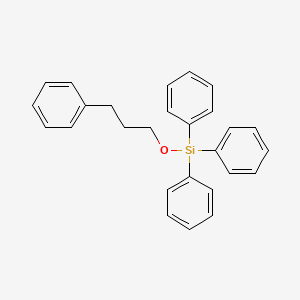
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)


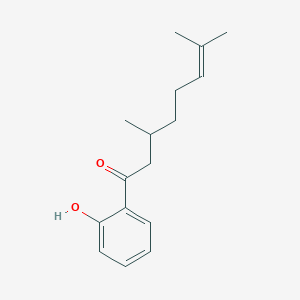
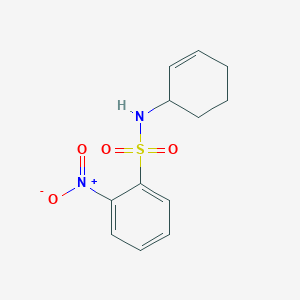

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)
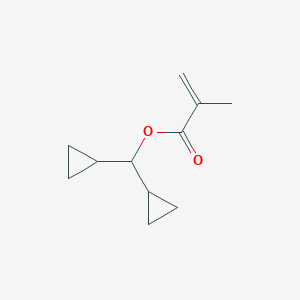
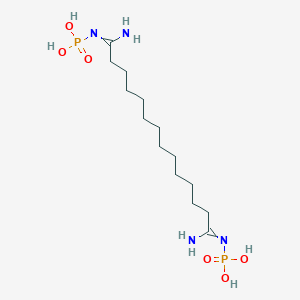
![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)

